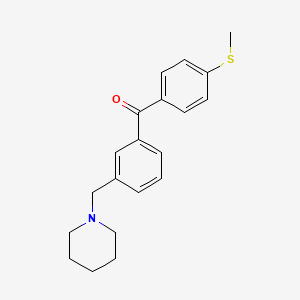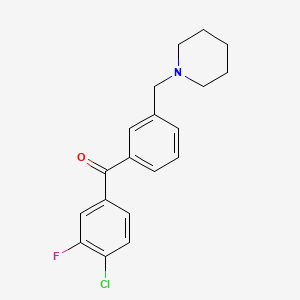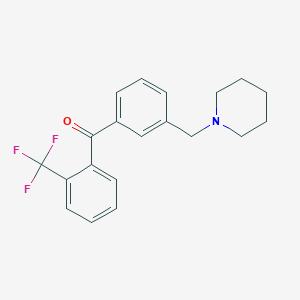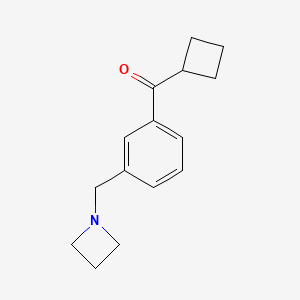
3-(Azetidinomethyl)phenyl cyclobutyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azetidinomethyl)phenyl cyclobutyl ketone is a chemical compound with the molecular formula C15H19NO . It is not intended for human or veterinary use and is primarily used for research purposes.
Physical And Chemical Properties Analysis
The molecular weight of 3-(Azetidinomethyl)phenyl cyclobutyl ketone is 229.32 g/mol. Other physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Interaction with Carbanion Centers
A study by Güven and Peynircioǧlu (2002) explored the interaction of 4-membered rings, like cyclobutylcarbinyl phenyl ketones, with adjacent carbanion centers. They found that, unlike cyclopropyl groups, there was no clear stabilization of the adjacent carbanion center by the cyclobutyl groups. This research contributes to understanding the chemical behavior of cyclobutyl groups in different molecular environments (Ö. Güven & N. Peynircioǧlu, 2002).
Catalysis in Epoxidation
Shu et al. (2003) researched ketones containing N-aryl-substituted oxazolidinones, which may include structures similar to 3-(Azetidinomethyl)phenyl cyclobutyl ketone. Their work in the epoxidation of various olefins revealed that introducing an electron-withdrawing group to the N-phenyl group of the catalyst enhances the interaction with the olefin's phenyl group, suggesting potential catalytic applications (L. Shu et al., 2003).
Reactivity of Ketone Forms
In 2018, Ning, Otani, and Ohwada examined 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones to understand their cyclization mechanisms under various conditions. Their findings indicate different reactivities for the neutral ketone and enolate forms of these compounds, which might provide insights into the behavior of similar ketone structures like 3-(Azetidinomethyl)phenyl cyclobutyl ketone (Yi Ning, Y. Otani & T. Ohwada, 2018).
Synthesis of N-Substituted 3-Azetidinones
Desai and Aubé (2000) explored the synthesis of α-amino-α‘-diazomethyl ketones, leading to the cyclization to N-substituted 3-azetidinones. This method's relevance lies in the facile route it provides for creating compounds structurally similar to 3-(Azetidinomethyl)phenyl cyclobutyl ketone (P. Desai & J. Aubé, 2000).
Synthesis of Carbo- and Heterocyclic Compounds
Bernard et al. (2007) reported on the synthesis of spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones through acid-catalyzed ring expansion of chiral cyclopropyl and cyclobutyl derivatives. These findings can be useful in understanding the chemical transformations of compounds like 3-(Azetidinomethyl)phenyl cyclobutyl ketone (A. Bernard et al., 2007).
Zukünftige Richtungen
One future direction for research involving cyclobutyl ketones, including potentially 3-(Azetidinomethyl)phenyl cyclobutyl ketone, is the development of new synthetic methods. For example, a recent paper discusses a sequential C−H/C−C functionalization strategy for the synthesis of 1,3-disubstituted cyclobutane building blocks . This could potentially be applied to the synthesis of 3-(Azetidinomethyl)phenyl cyclobutyl ketone and similar compounds.
Eigenschaften
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(13-5-2-6-13)14-7-1-4-12(10-14)11-16-8-3-9-16/h1,4,7,10,13H,2-3,5-6,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUDTFTWGIOMSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC(=C2)CN3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643284 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidinomethyl)phenyl cyclobutyl ketone | |
CAS RN |
898772-36-6 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

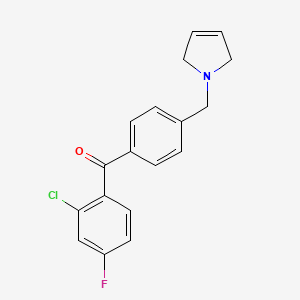





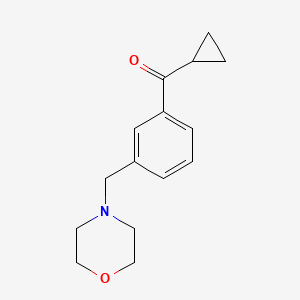
![Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325650.png)
![Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325653.png)
